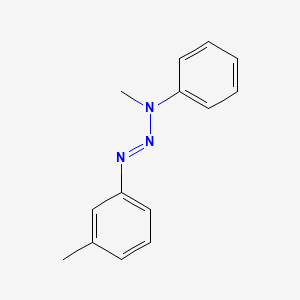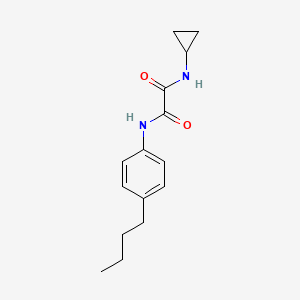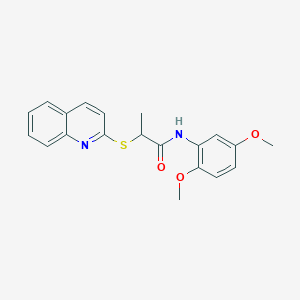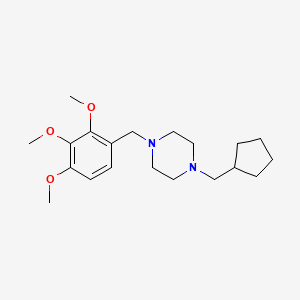![molecular formula C19H22O4 B5134253 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde, also known as MMB, is a synthetic compound that has been developed for scientific research purposes. MMB belongs to the class of compounds known as benzaldehydes, which are widely used in medicinal chemistry and drug discovery.
作用机制
The mechanism of action of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves the activation of GPR55, which is coupled to the Gαq/11 signaling pathway. This leads to the activation of downstream effectors such as phospholipase C, which generates inositol triphosphate and diacylglycerol. These second messengers then activate protein kinase C and calcium signaling, which can modulate various cellular processes such as gene expression, ion channel activity, and cytoskeletal dynamics.
Biochemical and Physiological Effects
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde can induce calcium influx in human embryonic kidney cells expressing GPR55, which suggests that it can activate this receptor in a dose-dependent manner. 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde can also induce the phosphorylation of extracellular signal-regulated kinase (ERK) in human breast cancer cells, which suggests that it can stimulate cell proliferation and survival. In addition, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde can modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation and inflammation.
实验室实验的优点和局限性
The advantages of using 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde in lab experiments include its selectivity for GPR55, its potency and efficacy in activating this receptor, and its availability as a synthetic compound. However, there are also some limitations to using 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde, such as its potential off-target effects on other proteins or receptors, its solubility and stability in different experimental conditions, and its potential toxicity or side effects in vivo.
未来方向
There are several future directions for research on 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde and its role in various biological processes. One direction is to explore the therapeutic potential of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde in various diseases such as cancer, inflammation, and pain. Another direction is to investigate the interaction of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde with other proteins or receptors that may modulate its activity or specificity. Finally, further studies are needed to elucidate the signaling pathways and downstream effectors that are activated by 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde and their functional significance in different cell types and animal models.
Conclusion
In conclusion, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is a synthetic compound that has been developed as a research tool for studying the role of GPR55 in various physiological and pathological processes. 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has a selective agonist activity for GPR55, which makes it a valuable tool for understanding the specific role of this receptor in different cellular processes. The synthesis method of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is relatively simple and yields a high-purity compound. However, further studies are needed to explore the therapeutic potential and limitations of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde in various biological systems.
合成方法
The synthesis of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-methoxy-4-methylphenol in the presence of sodium hydride and tetrabutylammonium bromide as a phase transfer catalyst. The resulting intermediate is then reacted with 1,4-dibromobutane to obtain the final product, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde. The yield of the synthesis is around 60%, and the purity of the compound is greater than 95%.
科学研究应用
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been developed as a research tool for studying the role of the G protein-coupled receptor 55 (GPR55) in various physiological and pathological processes. GPR55 is a cannabinoid receptor-like protein that has been implicated in the regulation of pain, inflammation, and cancer. 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is a selective GPR55 agonist, which means that it can activate this receptor without affecting other cannabinoid receptors. This specificity is crucial for understanding the specific role of GPR55 in various biological processes.
属性
IUPAC Name |
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-15-8-9-18(19(12-15)21-2)23-11-4-3-10-22-17-7-5-6-16(13-17)14-20/h5-9,12-14H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFZOJHLBSVINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 7-cyclopropyl-3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134185.png)
![3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5134190.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
![1-{[4-(1-adamantyl)phenoxy]acetyl}-4-ethylpiperazine hydrochloride](/img/structure/B5134199.png)


![N-1,3-benzodioxol-5-yl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5134242.png)


![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134268.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)